![molecular formula C13H14FNO B1324209 7-(4-Fluorophenyl)-7-oxoheptanenitrile CAS No. 898767-12-9](/img/structure/B1324209.png)
7-(4-Fluorophenyl)-7-oxoheptanenitrile
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Overview
Description
“7-(4-Fluorophenyl)-7-oxoheptanenitrile” is a chemical compound that contains a fluorophenyl group, a heptanenitrile group, and a ketone group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “7-(4-Fluorophenyl)-7-oxoheptanenitrile” would be characterized by the presence of a fluorophenyl group, a heptanenitrile group, and a ketone group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The chemical reactions involving “7-(4-Fluorophenyl)-7-oxoheptanenitrile” would likely be influenced by the presence of the fluorophenyl, heptanenitrile, and ketone groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(4-Fluorophenyl)-7-oxoheptanenitrile” would be influenced by the presence of the fluorophenyl, heptanenitrile, and ketone groups. For example, the fluorophenyl group could potentially increase the compound’s stability and lipophilicity, while the heptanenitrile and ketone groups could influence its reactivity .Scientific Research Applications
Synthesis and Medicinal Applications
7-(4-Fluorophenyl)-7-oxoheptanenitrile is a valuable intermediate in the synthesis of various biologically active compounds. For instance, its derivatives have been synthesized for their potential use in anticancer drugs, as demonstrated by Zhang et al. (2019), who optimized a method for synthesizing 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid (Jianqing Zhang et al., 2019). This compound is a key intermediate for many anticancer drugs.
Magnetic Properties
In a study by Constantinides et al. (2012), the magnetic properties of 7-(4-Fluorophenyl) derivatives were analyzed. They found that these compounds exhibit antiferromagnetic interactions, which could be of interest in the development of new magnetic materials or in studies of magnetic properties at the molecular level (Christos P. Constantinides, P. Koutentis, & J. Rawson, 2012).
Photodynamic Therapy
7-(4-Fluorophenyl) derivatives have also been explored in the context of photodynamic therapy (PDT). Hirohara et al. (2015) synthesized a trans-bisthioglycosylated tetrakis(fluorophenyl)chlorin for PDT, showing its effectiveness against various cancer cell lines and in vivo tumor models (S. Hirohara et al., 2015). This highlights the potential of 7-(4-Fluorophenyl) derivatives in therapeutic applications.
Chemical Reactivity and Molecular Structure
The molecular structure and chemical reactivity of 7-(4-Fluorophenyl)-7-oxoheptanenitrile derivatives have been extensively studied. Research by Satheeshkumar et al. (2017) on the synthesis and spectral analysis of related compounds has provided insights into their molecular geometry and reactivity, which can be pivotal for developing new materials and drugs (R. Satheeshkumar et al., 2017).
Future Directions
The study of “7-(4-Fluorophenyl)-7-oxoheptanenitrile” and similar compounds could potentially lead to the development of new pharmaceuticals and other useful products. Future research could focus on exploring the compound’s biological activities, optimizing its synthesis, and investigating its mechanism of action .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5fdqd (5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido(3,4-b)quinoxaline-1,3(2h,5h)-dione), have been reported to interact with the fmn riboswitch . The FMN riboswitch is a novel drug target for the design of new antibiotics .
Mode of Action
It can be inferred from similar compounds that it may interact with its target through π–π stacking interactions . The presence of fluorine on the phenyl ring is important to enhance the binding affinity of the neutral ligands with the FMN riboswitch .
Biochemical Pathways
Similar compounds have been shown to interact with the fmn riboswitch, which is involved in the regulation of genes related to flavin mononucleotide (fmn) and riboflavin metabolism .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
Similar compounds have been studied for their environmental stability and the influence of environmental factors on their action .
properties
IUPAC Name |
7-(4-fluorophenyl)-7-oxoheptanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJRSOFETDLNSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642214 |
Source
|
Record name | 7-(4-Fluorophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorophenyl)-7-oxoheptanenitrile | |
CAS RN |
898767-12-9 |
Source
|
Record name | 7-(4-Fluorophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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